molecular formula C8H6ClFN2O2 B13208724 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride

5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride

Cat. No.: B13208724
M. Wt: 216.60 g/mol
InChI Key: NRCNFXCHQHRRME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the fluorination of a benzodiazole precursor followed by carboxylation and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, although not currently used in treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.60 g/mol

IUPAC Name

6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5FN2O2.ClH/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7;/h1-3H,(H,10,11)(H,12,13);1H

InChI Key

NRCNFXCHQHRRME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)F.Cl

Origin of Product

United States

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